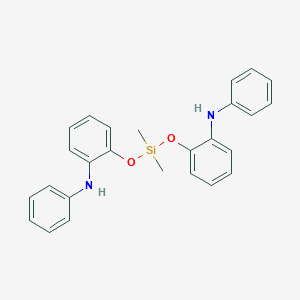

Dimethyl-di-(N-phenylaminophenoxy)silane

描述

Dimethyl-di-(N-phenylaminophenoxy)silane is a silane derivative featuring a central silicon atom bonded to two methyl groups and two N-phenylaminophenoxy substituents. The N-phenylaminophenoxy groups consist of aromatic rings connected via ether and amine linkages, imparting steric bulk and electronic complexity. The compound’s design leverages silane reactivity for crosslinking or covalent bonding with substrates, while the aromatic and amino functionalities enhance interactions with organic matrices.

属性

CAS 编号 |

15325-29-8 |

|---|---|

分子式 |

C26H26N2O2Si |

分子量 |

426.6 g/mol |

IUPAC 名称 |

2-[(2-anilinophenoxy)-dimethylsilyl]oxy-N-phenylaniline |

InChI |

InChI=1S/C26H26N2O2Si/c1-31(2,29-25-19-11-9-17-23(25)27-21-13-5-3-6-14-21)30-26-20-12-10-18-24(26)28-22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |

InChI 键 |

GMAAQXBTJKFJRV-UHFFFAOYSA-N |

SMILES |

C[Si](C)(OC1=CC=CC=C1NC2=CC=CC=C2)OC3=CC=CC=C3NC4=CC=CC=C4 |

规范 SMILES |

C[Si](C)(OC1=CC=CC=C1NC2=CC=CC=C2)OC3=CC=CC=C3NC4=CC=CC=C4 |

其他CAS编号 |

15325-29-8 |

同义词 |

dimethyl-di-(N-phenylaminophenoxy)silane S 1 antioxidant |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Analysis of Silane Compounds

Structural and Functional Insights

- Steric and Electronic Effects: The N-phenylaminophenoxy groups in dimethyl-di-(N-phenylaminophenoxy)silane introduce significant steric hindrance compared to simpler silanes like diphenylsilane or dimethoxydiphenylsilane. This bulkiness may reduce hydrolysis rates but enhance thermal stability and selectivity in catalysis . In contrast, diphenylsilane’s Si-H bond is highly reactive but less stable under ambient conditions .

- Catalytic Performance: Amino-functionalized silanes like the U-donor (diethylamino tri-ethoxy silane) are critical in Ziegler-Natta catalysts for propylene polymerization, where their amino groups modulate electron donation and steric effects, improving H₂ response and copolymer production .

- Adhesion and Surface Modification: Silane coupling agents with methoxy or ethoxy groups (e.g., dimethoxydiphenylsilane) rely on hydrolyzable groups to bond with inorganic surfaces like concrete or glass . The N-phenylaminophenoxy groups in the target compound may instead form hydrogen or covalent bonds with organic polymers, making it suitable for fiber-reinforced composites or dental materials .

- Chromatographic Selectivity: Octadecyl silane (ODS), a non-polar stationary phase, struggles with separating polar phenolics . Dimethyl-di-(N-phenylaminophenoxy)silane’s polar aromatic amines could improve selectivity for polar compounds if used in chromatography, though this remains speculative without direct data.

Research Findings and Industrial Relevance

- Polymer Chemistry: Aminosilanes like the U-donor demonstrate that nitrogen-electron donation enhances catalyst activity and polymer properties . The target compound’s N-phenylaminophenoxy groups may similarly influence polymerization kinetics or copolymer compatibility, though its larger size might reduce diffusion rates in catalytic systems.

- Adhesion Science: Studies comparing silanes for fiber-acrylic adhesion show that silane structure directly impacts bond strength and failure modes . Bulkier groups in dimethyl-di-(N-phenylaminophenoxy)silane could reduce interfacial stress, favoring mixed (cohesive-adhesive) failure modes over pure adhesive failure .

Surface Protection : Silane impregnation methods for concrete rely on small, mobile molecules like alkyl silanes . The target compound’s size may limit penetration but offer superior surface hydrophobicity due to aromatic stacking.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。